Methionine platinum dichloride
Description
Properties
CAS No. |
31674-58-5 |
|---|---|
Molecular Formula |
C5H11Cl2NO2PtS |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
2-amino-4-methylsulfanylbutanoate;hydron;platinum(2+);dichloride |
InChI |
InChI=1S/C5H11NO2S.2ClH.Pt/c1-9-3-2-4(6)5(7)8;;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H;/q;;;+2/p-2 |
InChI Key |
KUUWJEBNGYSFNN-UHFFFAOYSA-L |
Canonical SMILES |
[H+].CSCCC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Platinum Compounds
Structural and Functional Analogues
The table below compares methionine platinum dichloride with structurally related platinum complexes:
Industrial and Regulatory Considerations
- Occupational Exposure : Chloroplatinates (e.g., tetraammineplatinum dichloride) have recommended exposure limits (5 ng/m³), but this compound lacks occupational safety data .
- Stability : Unlike explosively unstable trimethylplatinum derivatives, this compound is stable under physiological conditions but degrades in oxidizing environments .
Q & A
Q. What synthetic methodologies ensure stereochemical purity in methionine platinum dichloride complexes?
this compound is synthesized by reacting platinum(II) chloride with L-methionine in a 1:2 molar ratio under controlled conditions (pH 5–6, 60–70°C). Excess methionine ensures bidentate (S,N)-coordination, favoring the cis-configuration. Purification via ethanol-water recrystallization removes unreacted precursors. Structural validation employs and NMR to confirm coordination geometry, complemented by X-ray crystallography for absolute stereochemical assignment .
Q. How do ligand modifications (e.g., carboxamide substitution) alter the stability of this compound derivatives?
Replacing methionine’s carboxylate group with a carboxamide (e.g., methionine amide) reduces nephrotoxicity by minimizing reactive oxygen species (ROS) generation. Stability is assessed via cyclic voltammetry to measure redox potentials and HPLC-MS to track ligand exchange kinetics. Carboxamide derivatives exhibit 2–3× slower chloride ligand displacement compared to carboxylate analogs, enhancing in vivo persistence .
Q. What biomarkers are critical for assessing nephrotoxicity in preclinical studies of platinum complexes?
Serum creatinine (SCr), blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) are key biomarkers. Histopathological analysis of renal tubular necrosis and apoptosis (via TUNEL staining) in Sprague Dawley rats provides complementary data. Carboxamide-substituted complexes show 40–60% lower KIM-1 elevation compared to cisplatin, indicating reduced renal damage .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for cyanide antidote candidates like this compound?
Non-compartmental analysis of intramuscular (IM) administration in rats reveals rapid absorption (t = 15–30 min) and high plasma exposure (AUC = 1200–1500 ng·h/mL). A two-compartment model with first-order elimination (k = 0.05 min) predicts effective cyanide-neutralizing doses. Interspecies scaling using allometric principles (e.g., 0.1 mg/kg in rats → 0.03 mg/kg in humans) balances efficacy and safety margins .
Q. What experimental strategies resolve contradictions in nephrotoxicity data between platinum complexes with similar ligand frameworks?
Comparative in vitro assays (e.g., LLC-PK1 cell viability) paired with in vivo metabolomics (urinary glutathione disulfide ratios) identify ROS-mediated toxicity pathways. For example, this compound induces 30% less oxidative stress than cisplatin due to stronger Pt-S bonding, as shown by electron paramagnetic resonance (EPR) spectroscopy .
Q. How do ligand exchange kinetics influence the cyanide-scavenging efficacy of this compound?
Stopped-flow spectroscopy measures pseudo-first-order rate constants (k) for cyanide binding. This compound exhibits k = 1.2 × 10 s, 50% faster than carboxamide analogs, due to lower steric hindrance at the Pt center. Computational docking (AutoDock Vina) confirms cyanide’s preferential binding to the platinum site over sulfur ligands .
Q. Can computational models predict the immunomodulatory effects of this compound compared to other platinum(II) diamines?
Molecular dynamics simulations of DNA adduct formation (e.g., Pt-N7 guanine binding) reveal 20% lower binding energy for this compound versus cisplatin, correlating with reduced immunosuppression. Flow cytometry of CD4/CD8 T-cell populations in murine models validates these predictions, showing 50% less lymphocyte depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
